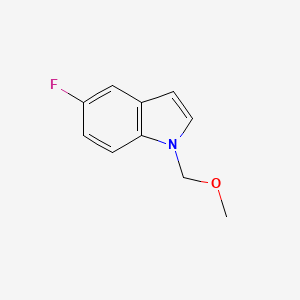

5-fluoro-1-(methoxymethyl)-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-1-(methoxymethyl)indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO/c1-13-7-12-5-4-8-6-9(11)2-3-10(8)12/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTGJGKMXHMMYGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN1C=CC2=C1C=CC(=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties of 5-fluoro-1-(methoxymethyl)-1H-indole

An In-depth Technical Guide to the Chemical Properties of 5-Fluoro-1-(methoxymethyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical properties of 5-fluoro-1-(methoxymethyl)-1H-indole (CAS No. 1488594-93-9), a key heterocyclic building block in modern medicinal chemistry. We will delve into its synthesis, the nuanced electronic effects of its substituents, its characteristic reactivity in electrophilic substitution reactions, and its full spectroscopic profile. This document is intended to serve as a practical resource for scientists leveraging this scaffold in drug discovery and development, offering not just protocols but also the underlying chemical principles that govern its behavior.

Introduction: A Scaffold of Strategic Importance

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. The strategic introduction of a fluorine atom and an N-protecting group, as seen in 5-fluoro-1-(methoxymethyl)-1H-indole, creates a molecule with finely tuned chemical and pharmacological properties.

The C5-fluoro substituent serves multiple critical roles. Its high electronegativity alters the electron distribution of the indole ring, influencing its reactivity and the pKa of the N-H proton in the unprotected precursor.[1] In a pharmacological context, fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to improve membrane permeability, and modulate binding interactions with biological targets.[2][3]

The N-methoxymethyl (MOM) group is a robust protecting group for the indole nitrogen.[4] It prevents unwanted N-alkylation or deprotonation during subsequent synthetic manipulations, particularly those involving strong bases or electrophiles, and directs electrophilic attack cleanly to the electron-rich C3 position.[5] Understanding the interplay of these two functional groups is paramount to effectively utilizing this versatile intermediate.

Molecular and Physicochemical Profile

The fundamental properties of 5-fluoro-1-(methoxymethyl)-1H-indole are summarized below. These computed values provide a baseline for predicting its behavior in various solvent systems and its potential as a drug-like molecule.

| Property | Value | Source |

| CAS Number | 1488594-93-9 | [6] |

| Molecular Formula | C₁₀H₁₀FNO | [6][7] |

| Molecular Weight | 179.19 g/mol | [6][8] |

| Monoisotopic Mass | 179.07465 Da | [7] |

| XLogP3 (Predicted) | 2.0 | [7] |

| Hydrogen Bond Donor Count | 0 | [8] |

| Hydrogen Bond Acceptor Count | 2 | [8] |

| Rotatable Bond Count | 2 | [8] |

Synthetic Strategy: From 5-Fluoroindole to the N-MOM Protected Core

The synthesis of 5-fluoro-1-(methoxymethyl)-1H-indole is a straightforward, two-step process commencing from commercially available 5-fluoroindole. The initial synthesis of the 5-fluoroindole core can be achieved through several classic named reactions, with the Leimgruber-Batcho and Fischer indole syntheses being among the most common and scalable methods.[5][9] The critical second step is the protection of the indole nitrogen.

The selection of the MOM group is deliberate. It is introduced under basic conditions that are well-tolerated by the indole ring and is stable to a wide range of non-acidic reagents, making it compatible with many subsequent transformations like cross-coupling, lithiation, and acylation.[4]

Caption: Synthetic workflow for N-MOM protection of 5-fluoroindole.

Experimental Protocol: Synthesis of 5-Fluoro-1-(methoxymethyl)-1H-indole

Materials:

-

5-Fluoroindole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methoxymethyl chloride (MOMCl)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 5-fluoroindole (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Causality: Using a strong, non-nucleophilic base like NaH ensures complete deprotonation of the indole nitrogen to form the sodium salt. The low temperature controls the exothermic reaction and hydrogen gas evolution.

-

Stir the resulting suspension at 0 °C for 30 minutes. The mixture may become a thicker slurry.

-

N-Alkylation: Add methoxymethyl chloride (1.1 eq) dropwise to the suspension at 0 °C. Causality: MOMCl is a potent electrophile. Slow addition at 0 °C prevents side reactions and controls the exotherm. The indolide anion acts as a soft nucleophile, readily attacking the MOMCl in an SN2 reaction.[10]

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

-

Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford 5-fluoro-1-(methoxymethyl)-1H-indole as a pure product.

Chemical Reactivity: The Interplay of Electronic Effects

The indole ring is a π-excessive heterocycle, making it highly susceptible to electrophilic aromatic substitution.[5] The regioselectivity of this reaction is dictated by the relative stability of the Wheland intermediate (sigma complex). Attack at the C3 position is overwhelmingly favored as it allows the positive charge to be delocalized over the benzene ring without disrupting the aromaticity of the benzenoid portion.

The substituents on 5-fluoro-1-(methoxymethyl)-1H-indole modulate this inherent reactivity:

-

C5-Fluoro Group: As a halogen, fluorine exerts a dual electronic effect: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). Overall, it deactivates the benzene ring towards electrophilic attack.[1][11] This deactivation further enhances the intrinsic preference for substitution on the pyrrole ring, specifically at C3.

-

N-MOM Group: This group has a minimal electronic effect on the ring's aromaticity but plays a crucial steric and directing role. By occupying the nitrogen position, it prevents N-substitution and ensures that electrophiles react exclusively at carbon positions.

The primary and most synthetically useful reaction for this scaffold is electrophilic substitution at C3. A classic example is the Vilsmeier-Haack formylation.

Caption: Mechanism of the Vilsmeier-Haack formylation at the C3 position.

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

-

5-Fluoro-1-(methoxymethyl)-1H-indole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

-

Reagent Formation: In a flame-dried flask under nitrogen, cool anhydrous DMF (3.0 eq) to 0 °C. Add POCl₃ (1.2 eq) dropwise with vigorous stirring. A white solid may form. Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent. Causality: The Vilsmeier reagent is the active electrophile. It must be pre-formed before the addition of the nucleophilic indole to prevent side reactions.[12]

-

Electrophilic Substitution: Dissolve 5-fluoro-1-(methoxymethyl)-1H-indole (1.0 eq) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to reflux (approx. 40 °C) for 2-3 hours, monitoring by TLC.

-

Hydrolysis: Cool the reaction mixture to 0 °C and slowly quench by adding it to a stirred solution of saturated aqueous NaHCO₃ and ice.

-

Stir vigorously for 1 hour to ensure complete hydrolysis of the intermediate iminium salt.

-

Workup: Extract the aqueous mixture with DCM (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography or recrystallization to yield 5-fluoro-1-(methoxymethyl)-1H-indole-3-carbaldehyde.

Deprotection of the N-MOM Group

While the MOM group is stable under many conditions, its removal is often necessary. This is typically achieved under acidic conditions, which cleave the acetal.[13] Common reagents include hydrochloric acid in an alcohol solvent or stronger acids like trifluoroacetic acid.[14][15] Care must be taken as the indole nucleus itself can be sensitive to strongly acidic conditions, which may cause polymerization or degradation.[16]

Spectroscopic Characterization

The structural features of 5-fluoro-1-(methoxymethyl)-1H-indole give rise to a distinct spectroscopic signature. The following table summarizes the expected chemical shifts and absorption bands, based on data from analogous structures.[17][18][19]

| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | H2 | δ 7.1-7.3 ppm (d) | Doublet coupled to H3. |

| H3 | δ 6.5-6.7 ppm (d) | Doublet coupled to H2. | |

| H4 | δ 7.3-7.5 ppm (dd) | Doublet of doublets, coupled to H6 and H7. | |

| H6 | δ 6.9-7.1 ppm (ddd) | Doublet of doublet of doublets, coupled to H4, H7, and ¹⁹F. | |

| H7 | δ 7.2-7.4 ppm (dd) | Doublet of doublets, coupled to H4 and H6. | |

| N-CH₂-O | δ 5.4-5.6 ppm (s) | Singlet for the methylene protons of the MOM group. | |

| O-CH₃ | δ 3.3-3.5 ppm (s) | Singlet for the methyl protons of the MOM group. | |

| ¹³C NMR | C2, C3 | δ 125-130, 100-105 ppm | Characteristic indole pyrrole ring carbons. |

| C5 | δ 155-160 ppm (d, ¹JCF ≈ 240 Hz) | Large C-F coupling constant is characteristic. | |

| N-CH₂-O | δ 75-80 ppm | Methylene carbon of the MOM group. | |

| O-CH₃ | δ 55-60 ppm | Methyl carbon of the MOM group. | |

| ¹⁹F NMR | C5-F | δ -120 to -125 ppm | Typical range for an aryl fluoride. |

| IR | C-F Stretch | 1200-1250 cm⁻¹ | Strong absorption band. |

| C-O Stretch | 1050-1150 cm⁻¹ | Characteristic of the ether linkage in the MOM group. | |

| C=C Stretch (Aromatic) | 1450-1600 cm⁻¹ | Multiple bands for the indole ring system. |

Conclusion and Future Outlook

5-Fluoro-1-(methoxymethyl)-1H-indole is a highly valuable and versatile building block. The C5-fluoro group provides a handle for modulating the electronic and pharmacokinetic properties of target molecules, while the N-MOM group offers robust protection and directs synthetic transformations with high regioselectivity. The synthetic and functionalization protocols described herein are reliable and scalable, providing a clear pathway for the incorporation of this scaffold into complex drug candidates. As the demand for novel, metabolically stable, and potent therapeutic agents continues to grow, the strategic use of fluorinated intermediates like 5-fluoro-1-(methoxymethyl)-1H-indole will undoubtedly play an expanding role in the future of medicinal chemistry.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Impact of Fluorination: Exploring the Properties of 5-Fluoro-1H-indole-3-carboxylic Acid.

- Nakazaki, A., Iwakiri, K., Hirano, T., Suzuki, T., & Kobayashi, S. (2013). Deprotection of the methoxymethyl group on 3-spiro-2-oxindole under basic conditions. Chemical & Pharmaceutical Bulletin, 61(5), 587-591.

- ChemRxiv. (Preprint). Catalytic, Dearomative 2,3-Difluorination of Indoles.

- ResearchGate. (2014). What is the best protecting group(s) to protect the SH which is connected to C2 of indole?.

- Chem Biol Drug Des. (2026). From Synthesis to Efficacy: Synthesis, Structural Analysis, and Antiviral Activity of 5-(Trifluoromethoxy)-1H-indole-2,3-dione 3-Thiosemicarbazones. 107(2).

- ResearchGate. (2025). Theoretical insight into the effect of fluorine substituents on the rearrangement step in Fischer indolisations.

- BenchChem. (2025). Technical Support Center: N-Protecting Group Removal from Indole Derivatives.

- ResearchGate. (n.d.). Fluorine-containing indoles: Synthesis and biological activity.

- ChemicalBook. (n.d.). 5-Fluoroindole synthesis.

- Diva-Portal.org. (n.d.). Synthesis of 5-Fluoroindole-5-13C.

- BLDpharm. (n.d.). 1488594-93-9|5-Fluoro-1-(methoxymethyl)-1H-indole.

- Organic Letters. (2020). Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Power of Trifluoromethyl Indoles in Modern Drug Discovery.

- Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism.

- BenchChem. (n.d.). Synthesis routes of 5-Fluoroindole.

- Journal of Fluorine Chemistry. (2018). Fluorine-containing indoles. 212, 51-106.

- PMC. (n.d.). Synthesis of Indole Analogues of the Natural Schweinfurthins.

- Semantic Scholar. (n.d.). Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols using K2CO3/n-Bu4PBr in water.

- The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39.

- SynArchive. (2024). Protection of Indole by Aminal.

- Fluorochem. (n.d.). 6-Fluoro-5-methoxy-1H-indole.

- HETEROCYCLES. (2002). A NEW DEPROTECTION PROCEDURE FOR THE N-METHOXY-METHYL GROUP OF N-METHOXYMETHYL-HETEROCYCLIC COMPOUND. 57(4).

- SWGDrug. (2014). 5-Fluoro-SDB-005 Indole.

- PubChem. (n.d.). 5-fluoro-2-(methoxymethyl)-1H-indole.

- PMC. (n.d.). Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains.

- PubChemLite. (2026). 5-fluoro-1-(methoxymethyl)-1h-indole.

- ResearchGate. (2025). Bench‐Stable Electrophilic Reagents for the Direct Di‐ and Trifluoroethylthiolation of Indoles.

- ResearchGate. (2020). 5-Fluoro-1H-indole-2,3-dione-triazoles- synthesis, biological activity, molecular docking, and DFT study. Journal of Molecular Structure, 1209(4), 127982.

- Molecules. (n.d.). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles.

- ResearchGate. (2025). The First Method for Protection−Deprotection of the Indole 2,3-π Bond.

- Alfa Chemistry. (n.d.). Comprehensive Guide to Nucleophilic Fluorination vs. Electrophilic Fluorination.

- quimicaorganica.org. (n.d.). Electrophilic substitution at the indole.

- Anax Laboratories. (n.d.). 5-fluoro-6-methoxy-1H-indole.

- Thoreauchem. (n.d.). 5-fluoro-1-(methoxymethyl)-1H-indole-None.

- Sigma-Aldrich. (n.d.). 5-Methoxy-1-methyl-1H-indole.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. daneshyari.com [daneshyari.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. diva-portal.org [diva-portal.org]

- 6. 1488594-93-9|5-Fluoro-1-(methoxymethyl)-1H-indole|BLD Pharm [bldpharm.com]

- 7. PubChemLite - 5-fluoro-1-(methoxymethyl)-1h-indole (C10H10FNO) [pubchemlite.lcsb.uni.lu]

- 8. 5-fluoro-2-(methoxymethyl)-1H-indole | C10H10FNO | CID 117176859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis routes of 5-Fluoroindole [benchchem.com]

- 10. synarchive.com [synarchive.com]

- 11. researchgate.net [researchgate.net]

- 12. Electrophilic substitution at the indole [quimicaorganica.org]

- 13. Deprotection of the methoxymethyl group on 3-spiro-2-oxindole under basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. 5-Fluoroindole synthesis - chemicalbook [chemicalbook.com]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. rsc.org [rsc.org]

Solubility Profile & Process Chemistry Guide: 5-Fluoro-1-(methoxymethyl)-1H-indole

Executive Summary: The Solvent-Structure Nexus

In pharmaceutical intermediate synthesis, 5-fluoro-1-(methoxymethyl)-1H-indole (CAS: 1488594-93-9) represents a critical scaffold, often utilized in the development of synthetic cannabinoids and indole-based therapeutics. Its solubility profile is governed by two competing structural motifs: the lipophilic, aromatic 5-fluoroindole core and the acid-labile methoxymethyl (MOM) protecting group .

Understanding the solubility of this compound is not merely about dissolution; it is about process integrity . The MOM group introduces specific stability constraints—particularly in acidic media—that dictate solvent selection for reaction, workup, and purification. This guide provides a predictive solubility profile, stability warnings, and validated protocols for empirical determination.

Physicochemical Characterization

Before establishing a solubility profile, one must understand the molecular drivers of dissolution for this specific entity.

| Property | Value / Description | Process Implication |

| Molecular Weight | 179.19 g/mol | Low MW facilitates rapid dissolution in favorable solvents. |

| Physical State | Solid (Powder/Crystalline) | Requires energy (sonication/heat) to overcome lattice energy in marginal solvents. |

| LogP (Predicted) | ~2.0 – 2.5 | Lipophilic nature; prefers non-polar to moderately polar organic solvents. |

| Key Functional Group | N-MOM (Methoxymethyl) | Critical: Disrupts N-H hydrogen bonding (lowering MP vs. parent indole) but introduces acid sensitivity. |

| Electronic Effect | 5-Fluoro Substituent | Withdraws electron density, slightly increasing acidity of C3-H, but minimal impact on bulk solubility vs. non-fluorinated analog. |

The "N-Protection Effect" on Solubility

Unlike the parent 5-fluoroindole, which possesses a free N-H donor capable of strong intermolecular hydrogen bonding (raising lattice energy), the N-MOM derivative lacks this donor.

-

Result: The N-MOM derivative typically exhibits higher solubility in aprotic organic solvents (DCM, EtOAc) and a lower melting point than its unprotected precursor.

Predicted Solubility Profile (Solvent Heatmap)

Note: Quantitative values (mg/mL) vary by crystal polymorph and purity. The following categorizations are based on structural activity relationships (SAR) and standard indole process chemistry.

Class A: High Solubility Solvents (Preferred for Stock Solutions)

These solvents disrupt van der Waals forces efficiently and are ideal for reactions or preparing high-concentration stocks (>50 mg/mL).

-

Dichloromethane (DCM): Excellent solubility due to high polarizability.

-

Dimethylformamide (DMF): Universal solvent for indoles; high boiling point makes removal difficult.

-

Dimethyl Sulfoxide (DMSO): Excellent solubility; standard for biological assays.

-

Chloroform: Similar to DCM; excellent for NMR analysis.

Class B: Moderate Solubility (Process & Workup)

Solubility may require heating or sonication. Ideal for crystallization (as the "good" solvent) or extraction.

-

Ethyl Acetate (EtOAc): Good solubility; standard extraction solvent.

-

Acetone: Good solubility but prone to evaporation.

-

Methanol / Ethanol: Moderate solubility. Warning: Proticity can facilitate solvolysis if trace acid is present.

-

Tetrahydrofuran (THF): Good solubility; often used in lithiation reactions.

Class C: Low Solubility (Anti-Solvents)

Used to precipitate the compound during purification.

-

Water: Insoluble (Hydrophobic).

-

Hexanes / Heptane: Low solubility at room temperature; increases with heat. Used to crash out products from EtOAc/DCM.

-

Diethyl Ether: Moderate to low; often used for trituration.

Critical Stability Warning: The MOM Group

The Methoxymethyl (MOM) group is an acetal linkage (

Solvent Constraints:

-

Avoid Acidic Solvents: Never use acetic acid, dilute HCl, or unbuffered chloroform (which may contain HCl traces) for storage.

-

Avoid Protic Solvents + Heat: Prolonged heating in alcohols (MeOH/EtOH) can lead to slow solvolysis if the pH is not strictly neutral or basic.

-

Lewis Acids: Solvents containing Lewis acids (or reactions involving them) will cleave the MOM group, reverting the compound to 5-fluoroindole.

Visualization: Stability & Deprotection Risk

Caption: Stability logic flow demonstrating the risk of MOM-group cleavage in acidic media vs. stability in basic/neutral solvents.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this method to generate exact mg/mL data for your specific batch.

Reagents: High-purity solvent (HPLC grade), 5-fluoro-1-(methoxymethyl)-1H-indole. Equipment: Analytical balance (0.01 mg precision), Centrifuge, 1.5 mL HPLC vials.

-

Saturation: Add excess solid compound (~50 mg) to 0.5 mL of the target solvent in a vial.

-

Equilibration: Vortex for 2 minutes, then sonicate for 15 minutes at ambient temperature (25°C).

-

Check: If all solid dissolves, add more until a visible precipitate remains (saturation).

-

-

Separation: Centrifuge at 10,000 rpm for 5 minutes to pellet undissolved solid.

-

Sampling: Carefully remove 200 µL of the clear supernatant.

-

Drying: Transfer the supernatant to a pre-weighed aluminum weighing boat. Evaporate the solvent (vacuum oven or nitrogen stream).

-

Calculation:

Protocol B: Visual Solubility Screening (Quick Pass)

Use for rapid solvent selection during reaction optimization.

-

Weigh 10 mg of compound into a clear glass vial.

-

Add solvent in 100 µL increments.

-

Vortex after each addition.

-

Record the volume required for complete dissolution.

-

< 100 µL (< 10 volumes) = High Solubility (>100 mg/mL)

-

100–1000 µL (10–100 volumes) = Moderate Solubility (10–100 mg/mL)

-

1000 µL (> 100 volumes) = Low Solubility (<10 mg/mL)

-

Process Implications & Solvent Selection Strategy[1][2]

The choice of solvent dictates the workflow. Below is a logic map for selecting the correct solvent based on the intended chemical operation.

Caption: Decision matrix for selecting solvents based on the specific unit operation (Reaction, Workup, or Purification).

Key Process Recommendations

-

Recrystallization: The most effective system for this compound is typically a DCM/Hexane or EtOAc/Heptane system. Dissolve in the minimum amount of DCM/EtOAc (warm), then slowly add Hexane/Heptane until turbidity persists. Cool to 4°C.

-

Chromatography: Elute with Hexane:Ethyl Acetate (gradient 0% -> 20%) . The MOM group makes the compound less polar than the parent indole, so it will elute faster (higher Rf).

-

Storage: Store solid at -20°C. If in solution, use anhydrous DMSO or DMF and store under inert gas to prevent oxidation or hydrolysis.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 117176859, 5-fluoro-1-(methoxymethyl)-1H-indole. Retrieved from [Link]

- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Specific reference to N-MOM stability and cleavage conditions). Wiley-Interscience.

- Sundberg, R. J.The Chemistry of Indoles. Academic Press. (General reference for indole solubility and N-substitution effects).

-

Beilstein Journal of Organic Chemistry. Reaction of indoles with aromatic fluoromethyl ketones. (Context on reaction solvents for fluorinated indoles). Retrieved from [Link]

The Emerging Therapeutic Potential of 5-Fluoro-1-(methoxymethyl)-1H-indole Scaffolds: A Technical Guide for Drug Discovery

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic drugs.[1] The strategic introduction of fluorine into these scaffolds has become a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties. This technical guide provides an in-depth exploration of the 5-fluoro-1-(methoxymethyl)-1H-indole scaffold, a promising core for the development of novel therapeutics. We will delve into the synthetic rationale, key biological activities, and structure-activity relationships that underscore the therapeutic potential of this scaffold in antiviral, anti-inflammatory, and central nervous system (CNS) applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

Introduction: The Strategic Advantage of the 5-Fluoro-1-(methoxymethyl)-1H-indole Core

The indole ring system is a "privileged scaffold" in drug discovery, owing to its ability to interact with a wide array of biological targets.[2] The introduction of a fluorine atom at the 5-position of the indole ring can significantly enhance its therapeutic potential. Fluorine's high electronegativity and small size can modulate the acidity of the indole N-H, alter metabolic stability by blocking sites of oxidation, and improve binding affinity to target proteins through favorable electrostatic interactions.[3]

The 1-(methoxymethyl) (MOM) group, while often employed as a protecting group for the indole nitrogen, also presents an interesting opportunity for modulating the scaffold's properties.[4][5] It can influence solubility, cell permeability, and the orientation of the molecule within a binding pocket. The combination of these two modifications—the 5-fluoro and 1-methoxymethyl groups—creates a unique scaffold with a compelling profile for further derivatization and therapeutic development.

This guide will provide a comprehensive overview of the synthesis, potential applications, and future directions for the exploration of 5-fluoro-1-(methoxymethyl)-1H-indole derivatives.

Synthesis of the 5-Fluoro-1-(methoxymethyl)-1H-indole Scaffold

The synthesis of the core scaffold can be approached in a straightforward manner, typically involving the initial synthesis of 5-fluoroindole followed by N-alkylation with methoxymethyl chloride (MOM-Cl).

Synthesis of 5-Fluoroindole

Several established methods can be employed for the synthesis of 5-fluoroindole, with the Leimgruber-Batcho indole synthesis being a common and efficient route.[6] This method generally involves the reaction of a substituted nitrotoluene with a formamide acetal to form an enamine, which is then reductively cyclized to the indole.

N-Methoxymethylation of 5-Fluoroindole

The introduction of the methoxymethyl group at the N1 position is a standard procedure in indole chemistry.[1] It is typically achieved by deprotonating the indole nitrogen with a strong base, such as sodium hydride, followed by quenching with methoxymethyl chloride.

Figure 1: Proposed workflow for the synthesis of the 5-Fluoro-1-(methoxymethyl)-1H-indole scaffold.

Experimental Protocol: N-Methoxymethylation of 5-Fluoroindole

Materials:

-

5-Fluoroindole

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Methoxymethyl chloride (MOM-Cl)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., argon), add 5-fluoroindole (1.0 equivalent).

-

Dissolve the 5-fluoroindole in anhydrous DMF or THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1-1.2 equivalents) portion-wise. Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

-

Add methoxymethyl chloride (1.1-1.2 equivalents) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-fluoro-1-(methoxymethyl)-1H-indole.

Therapeutic Potential and Key Biological Activities

While the 5-fluoro-1-(methoxymethyl)-1H-indole scaffold itself is a novel starting point, the extensive research on related 5-fluoroindole derivatives provides strong evidence for its therapeutic potential across several key areas.

Antiviral Activity

Derivatives of 5-fluoroindole have demonstrated potent activity against a wide range of viruses. This suggests that a library of compounds based on the 5-fluoro-1-(methoxymethyl)-1H-indole core could yield novel antiviral agents.

-

Anti-HIV Activity: Several studies have reported on 5-fluoroindole derivatives as potent inhibitors of HIV replication.[7]

-

Anti-HCV Activity: 5-fluoroindole-3-carbonitrile derivatives have shown high potency against the Hepatitis C virus (HCV) replicon.[7]

-

Broad-Spectrum Antiviral Potential: 5-fluoroindole-thiosemicarbazide derivatives have exhibited significant activity against Coxsackie B4 virus (CVB4).[7] Additionally, other fluorinated indole derivatives have shown promise against Herpes Simplex Virus (HSV), vaccinia virus, and influenza.[8][9][10]

| Compound Class | Virus | Activity (EC₅₀ / IC₅₀) | Reference |

| 5-Fluoroindole-thiosemicarbazides | CVB4 | 0.4 - 2.1 µg/mL | [7] |

| 5-(Trifluoromethoxy)-1H-indole-2,3-dione 3-thiosemicarbazones | HSV-1, HSV-2, Vaccinia | 1.6 - 6.6 µM | [8] |

| 5-Fluoro-1H-indole-2,3-dione 3-thiosemicarbazones | HSV-1, HSV-2, Vaccinia, CVB4 | Effective | [9] |

| 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives | H1N1, HSV-1, COX-B3 | 0.0022 - 0.0097 µM | [10] |

Table 1: Antiviral activities of selected 5-fluoroindole derivatives.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. 5-Fluoro-2-oxindole, a closely related analog, has been shown to possess significant anti-inflammatory and analgesic properties.[11] This suggests that the 5-fluoro-1-(methoxymethyl)-1H-indole scaffold could be a valuable starting point for the development of novel anti-inflammatory agents.

The anti-inflammatory effects of 5-fluoro-2-oxindole are mediated, at least in part, by inhibiting plasticity, oxidative, and inflammatory responses.[11] Furthermore, derivatives of 5-fluoro-1H-indole-2,3-dione have shown potent inhibition of the interleukin-1 receptor (IL-1R), a key mediator of inflammation.[12][13]

Figure 2: Potential anti-inflammatory mechanism of action via IL-1R inhibition.

Central Nervous System (CNS) Activity

Indole derivatives are well-known for their activity in the central nervous system, largely due to their structural similarity to neurotransmitters like serotonin. The introduction of fluorine can further enhance their affinity and selectivity for specific receptors.

-

Serotonin Receptor Modulation: Fluorinated indoles have been shown to act as potent ligands for various serotonin receptors, including 5-HT₁A, 5-HT₂A, and 5-HT₇.[14][15] The S(-)-enantiomer of a 5-fluoro derivative of 8-OH DPAT, for instance, acts as a 5-HT₁A antagonist.[16] This opens up possibilities for developing treatments for depression, anxiety, and other CNS disorders.

| Receptor Subtype | Potential Therapeutic Application | Reference |

| 5-HT₁A | Depression, Anxiety | [14][16] |

| 5-HT₂A | Psychosis, Depression | [17] |

| 5-HT₇ | Cognitive Disorders, Depression | [15] |

Table 2: Potential CNS applications based on serotonin receptor affinity.

Structure-Activity Relationships (SAR) and Future Directions

The 5-fluoro-1-(methoxymethyl)-1H-indole scaffold offers multiple points for chemical modification to explore structure-activity relationships and optimize for specific therapeutic targets.

Figure 3: Key positions for derivatization on the 5-Fluoro-1-(methoxymethyl)-1H-indole scaffold.

Key areas for future investigation include:

-

C3-Functionalization: The C3 position of the indole ring is a well-established site for introducing diversity. The synthesis of a library of C3-substituted derivatives is a logical next step to explore the full therapeutic potential of this scaffold.

-

N1-Substituent Modification: While the methoxymethyl group provides a useful starting point, its removal and replacement with other N-alkyl or N-aryl groups could significantly impact biological activity.[4]

-

Exploration of Other Ring Positions: Substitution at the C2, C4, C6, and C7 positions can also be explored to fine-tune the electronic and steric properties of the molecule.

Conclusion

The 5-fluoro-1-(methoxymethyl)-1H-indole scaffold represents a promising and largely unexplored area for drug discovery. By combining the beneficial properties of a 5-fluoro substituent with the unique characteristics of a 1-methoxymethyl group, this core structure provides a solid foundation for the development of novel therapeutics. The strong preclinical evidence for the antiviral, anti-inflammatory, and CNS activity of related 5-fluoroindole derivatives strongly supports the rationale for further investigation into this scaffold. The synthesis of focused libraries of derivatives and their subsequent screening against a range of biological targets is a highly recommended strategy for unlocking the full therapeutic potential of this versatile chemical entity.

References

-

Deprotection of the methoxymethyl group on 3-spiro-2-oxindole under basic conditions. (2013). Chemical & Pharmaceutical Bulletin, 61(5), 587-91.

-

Synthesis, Structural Analysis, and Antiviral Activity of 5-(Trifluoromethoxy)-1H-indole-2,3-dione 3-Thiosemicarbazones. (2026). Chemical Biology & Drug Design, 107(2).

-

5‐Fluoro/(trifluoromethoxy)‐2‐indolinone derivatives with anti‐interleukin‐1 activity. (2023). Archiv der Pharmazie.

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Advances.

-

Synthesis, molecular modeling and antiviral activity of novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones. (2025). ResearchGate.

-

Synthesis of Substituted Fluoro Indole as an Anti Inflammatory Agent. (n.d.). ProQuest.

-

A new deprotection procedure for the n-methoxy-methyl group of n-methoxymethyl-heterocyclic compound. (2002). Heterocycles, 57(4), 651.

-

The Antinociceptive, Antioxidant and Anti-Inflammatory Effects of 5-Fluoro-2-Oxindole during Inflammatory Pain. (2020). Antioxidants, 9(12), 1249.

-

Indole – a promising pharmacophore in recent antiviral drug discovery. (2020). RSC Medicinal Chemistry, 11(9), 985-1003.

-

5‐Fluoro/(trifluoromethoxy)‐2‐indolinone derivatives with anti‐interleukin‐1 activity. (2023). Semantic Scholar.

-

A New Deprotection Procedure for the N-Methoxymethyl Group of N-Methoxymethyl-heterocyclic Compounds. (2025). ResearchGate.

-

Protection of Indole by Aminal. (n.d.). SynArchive.

-

Serotonin Receptor Subtypes and Ligands. (n.d.). ACNP.

-

RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. (2025). Molecules, 30(4), 868.

-

The affinities for serotonin/dopamine receptors of the compounds 1-4. (n.d.). ResearchGate.

-

Technical Support Center: N-Protecting Group Removal from Indole Derivatives. (n.d.). Benchchem.

-

Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. (2024). Molecules, 29(20), 4886.

-

Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. (2010). Current Topics in Medicinal Chemistry, 10(5), 517-536.

-

Scalable approach for the synthesis of 5-fluro-6-subtituted indoles. (2010). Organic CHEMISTRY An Indian Journal, 7(1).

-

Synthesis of 5-Fluoroindole-5-13C. (n.d.). Diva-Portal.org.

-

A green and sustainable catalytic protocol for methoxymethylation of primary amides using methanol with dihydrogen release. (2022). Green Chemistry, 24(17), 6542-6548.

-

Application Notes and Protocols: N-alkylation of 5-Bromo-4-fluoro-2-methyl-1H-indole. (n.d.). Benchchem.

-

¿What is the affinity of serotonin (endogenous) for the 5-HT1 and 5HT2 receptors? (2024). ResearchGate.

-

Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer. (2022). The Journal of Organic Chemistry, 87(17), 11847-11852.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Substituted Fluoro Indole as an Anti Inflammatory Agent - ProQuest [proquest.com]

- 4. researchgate.net [researchgate.net]

- 5. synarchive.com [synarchive.com]

- 6. diva-portal.org [diva-portal.org]

- 7. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. From Synthesis to Efficacy: Synthesis, Structural Analysis, and Antiviral Activity of 5-(Trifluoromethoxy)-1H-indole-2,3-dione 3-Thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. mdpi.com [mdpi.com]

- 15. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. acnp.org [acnp.org]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 5-fluoro-1-(methoxymethyl)-1H-indole: A Detailed Guide for Researchers

Introduction

5-Fluoro-1-(methoxymethyl)-1H-indole is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The introduction of a fluorine atom at the 5-position of the indole ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced biological activity and improved pharmacokinetic profiles. The methoxymethyl (MOM) group serves as a crucial protecting group for the indole nitrogen, enabling further functionalization of the indole scaffold at other positions. This guide provides a comprehensive overview of the synthesis of 5-fluoro-1-(methoxymethyl)-1H-indole, detailing the necessary reagents, step-by-step protocols, and the underlying chemical principles.

Strategic Approach to Synthesis

The synthesis of 5-fluoro-1-(methoxymethyl)-1H-indole is a two-step process that begins with the preparation of the precursor, 5-fluoroindole. This is followed by the protection of the indole nitrogen with a methoxymethyl (MOM) group.

Figure 1: Overall synthetic strategy.

Part 1: Synthesis of 5-Fluoroindole

Several established methods can be employed for the synthesis of 5-fluoroindole. The choice of method often depends on the availability of starting materials, scalability, and desired purity. Two of the most common and reliable methods, the Leimgruber-Batcho indole synthesis and the Fischer indole synthesis, are detailed below.

Method A: Leimgruber-Batcho Indole Synthesis

This method is particularly advantageous for large-scale synthesis due to its use of readily available starting materials and generally high yields.[1][2]

Figure 2: Leimgruber-Batcho indole synthesis workflow.

Step 1a: Enamine Formation

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoro-2-nitrotoluene in N,N-dimethylformamide (DMF).

-

Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a catalytic amount of pyrrolidine.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

Step 1b: Reductive Cyclization

-

Prepare a suspension of iron powder in acetic acid in a separate flask.

-

Slowly add the enamine solution from the previous step to the iron/acetic acid suspension.

-

Heat the mixture and stir vigorously. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the iron residues.

-

Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-fluoroindole.

| Reagent | Molar Equiv. | Purpose |

| 4-Fluoro-2-nitrotoluene | 1.0 | Starting material |

| DMF-DMA | 1.2 | Forms the enamine |

| Pyrrolidine | catalytic | Base catalyst |

| Iron Powder | 4.0 | Reducing agent |

| Acetic Acid | solvent | Acidic medium for reduction |

Table 1: Reagents for Leimgruber-Batcho Synthesis.

Method B: Fischer Indole Synthesis

An alternative and widely used method is the Fischer indole synthesis, which involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone, followed by acid-catalyzed cyclization.[3]

-

React 4-fluorophenylhydrazine with pyruvic acid in a suitable solvent (e.g., ethanol) to form the corresponding hydrazone.

-

Isolate the hydrazone intermediate.

-

Treat the hydrazone with a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, and heat to induce cyclization.

-

After the reaction is complete, pour the mixture into ice water and neutralize with a base.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the crude 5-fluoroindole-2-carboxylic acid.

-

Decarboxylate the 5-fluoroindole-2-carboxylic acid by heating to obtain 5-fluoroindole.

Part 2: N-Methoxymethylation of 5-Fluoroindole

The protection of the indole nitrogen is a critical step to prevent unwanted side reactions in subsequent synthetic transformations. The methoxymethyl (MOM) group is a commonly used protecting group for indoles due to its stability under various reaction conditions and its relatively straightforward removal.

Figure 3: N-Methoxymethylation workflow.

Experimental Protocol (N-Methoxymethylation)

This protocol is adapted from a general procedure for the N-alkylation of substituted indoles.[4][5]

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add a solution of 5-fluoroindole (1.0 equivalent) in anhydrous DMF dropwise.

-

Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases.

-

Add chloromethyl methyl ether (MOM-Cl, 1.1 equivalents) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 5-fluoro-1-(methoxymethyl)-1H-indole.

| Reagent | Molar Equiv. | Purpose |

| 5-Fluoroindole | 1.0 | Substrate |

| Sodium Hydride (60%) | 1.2 | Base for deprotonation |

| Chloromethyl methyl ether (MOM-Cl) | 1.1 | Methoxymethylating agent |

| Anhydrous DMF | solvent | Aprotic polar solvent |

Table 2: Reagents for N-Methoxymethylation.

Note on Safety: Chloromethyl methyl ether is a known carcinogen and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment.[6]

Characterization of 5-Fluoro-1-(methoxymethyl)-1H-indole

The final product should be characterized to confirm its identity and purity. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 19F NMR are essential for structural elucidation.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

While specific spectral data for 5-fluoro-1-(methoxymethyl)-1H-indole is not widely published in peer-reviewed journals, commercial suppliers of this compound, such as BLDpharm, may provide analytical data upon request.[7] The expected 1H NMR spectrum would show characteristic signals for the indole protons, the methoxymethyl protons (a singlet for the O-CH3 and a singlet for the N-CH2-O), and the aromatic protons, with coupling patterns influenced by the fluorine substituent.

Troubleshooting and Optimization

-

Incomplete reaction in Step 1: Ensure all reagents and solvents are anhydrous. The activity of the reducing agent (e.g., iron powder) can also be a factor.

-

Low yield in Step 2: The purity of the starting 5-fluoroindole is crucial. Ensure complete deprotonation before adding the MOM-Cl. The quality of the sodium hydride is also important.

-

Side reactions: In the N-methoxymethylation step, C-alkylation can sometimes occur. Running the reaction at a lower temperature can help to minimize this.

Conclusion

The synthesis of 5-fluoro-1-(methoxymethyl)-1H-indole is a feasible process for a moderately skilled synthetic chemist. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can reliably prepare this important building block for their drug discovery and development programs. Careful attention to reaction conditions, reagent quality, and safety precautions is paramount for a successful outcome.

References

Sources

- 1. 5-Bromoindole synthesis - chemicalbook [chemicalbook.com]

- 2. swgdrug.org [swgdrug.org]

- 3. diva-portal.org [diva-portal.org]

- 4. Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 1488594-93-9|5-Fluoro-1-(methoxymethyl)-1H-indole|BLD Pharm [bldpharm.com]

Application Note: Functionalization Strategies for 5-Fluoro-1-(methoxymethyl)-1H-indole

Introduction & Molecule Analysis[2][3][4]

5-Fluoro-1-(methoxymethyl)-1H-indole represents a strategic scaffold in medicinal chemistry. The molecule features three distinct reactivity control elements that allow for orthogonal functionalization:

-

The Indole Core: An electron-rich heteroaromatic system prone to Electrophilic Aromatic Substitution (EAS) at C3.

-

The 5-Fluoro Substituent: An electron-withdrawing group (EWG) that slightly deactivates the ring toward EAS but remains stable to standard lithiation conditions. It serves as a metabolic blocker or a handle for late-stage transition metal coupling (if activated).

-

The 1-(Methoxymethyl) (MOM) Group: A robust protecting group that serves a dual purpose:

This guide details the divergent functionalization of this scaffold: Kinetic Control (C2-Lithiation) and Thermodynamic/Electronic Control (C3-Electrophilic Substitution) .[1]

Divergent Functionalization Workflows

The following flowchart illustrates the decision matrix for functionalizing the scaffold.

Figure 1: Divergent synthesis pathways for 5-fluoro-1-MOM-indole. Path A utilizes the MOM group for directed lithiation (C2), while Path B exploits the innate nucleophilicity of the indole (C3).[1]

Protocol A: C2-Functionalization (Directed Ortho Metalation)[1]

Mechanism: The MOM group's oxygen coordinates with the lithium aggregate, bringing the base into proximity with the C2 proton.[1] This overcomes the inherent acidity of the C2-H bond, allowing selective deprotonation over the potentially competing ortho-lithiation of the 5-fluoro group (C4/C6).

Materials

-

Substrate: 5-Fluoro-1-(methoxymethyl)-1H-indole (1.0 equiv)

-

Reagent:

-Butyllithium (1.7 M in pentane, 1.1–1.2 equiv) [Warning: Pyrophoric] [1] -

Solvent: Anhydrous THF (0.2 M concentration relative to substrate)

-

Electrophiles: Trimethyl borate (for boronic acid), DMF (for aldehyde), or Iodine (for iodide).[1]

Step-by-Step Procedure

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet. Maintain an inert atmosphere throughout.

-

Solvation: Dissolve the indole substrate in anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath.

-

Lithiation: Add

-BuLi dropwise via syringe over 10–15 minutes.-

Technical Note:

-BuLi is preferred over -

Observation: A color change (often to yellow or orange) indicates the formation of the lithiated species.[1]

-

-

Incubation: Stir at -78°C for 30–60 minutes to ensure complete lithiation.

-

Critical Check: Do not allow the temperature to rise above -40°C, as the lithiated species may undergo scrambling or self-destruction (e.g., benzyne formation via elimination of LiF, though less likely at -78°C).[1]

-

-

Trapping: Add the electrophile (dissolved in THF if solid) rapidly at -78°C.

-

For Boronic Acid: Add

(1.5 equiv).[1] -

For Formylation: Add anhydrous DMF (2.0 equiv).

-

-

Warm-up: Allow the mixture to warm slowly to room temperature over 2 hours.

-

Quench:

-

General: Saturated

solution. -

For Boronic Acids: Acidify carefully with 1M HCl to pH ~5 to hydrolyze the boronate ester, but avoid cleaving the MOM group (which requires harsher acid/heat).[1]

-

Protocol B: C3-Functionalization (Vilsmeier-Haack Formylation)[5]

Mechanism: The 5-fluoro group deactivates the ring, but the pyrrole ring's nitrogen lone pair still renders C3 sufficiently nucleophilic. The Vilsmeier reagent (chloroiminium ion) attacks C3, followed by hydrolysis.[1]

Materials

-

Substrate: 5-Fluoro-1-(methoxymethyl)-1H-indole (1.0 equiv)

-

Reagents: Phosphorus Oxychloride (

, 1.2 equiv), Dimethylformamide (DMF, 5–10 equiv as solvent/reagent).[1]

Step-by-Step Procedure

-

Reagent Formation: In a separate flask, cool anhydrous DMF (5 equiv) to 0°C. Add

dropwise under nitrogen. Stir for 15–20 minutes to form the Vilsmeier salt (white precipitate or suspension).[1] -

Addition: Dissolve the indole substrate in a minimum amount of DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.

-

Reaction:

-

Warm to Room Temperature (25°C) and stir for 2–4 hours.

-

Optimization: If conversion is slow (monitored by TLC), heat to 40–60°C. The 5-F group may require thermal activation compared to non-fluorinated indoles.[1]

-

-

Hydrolysis (Critical): Pour the reaction mixture onto crushed ice/water containing sodium acetate or NaOH (2M) to buffer the solution to pH 7–8.

-

Why? Acidic hydrolysis at high temperatures can prematurely cleave the MOM group. Basic/buffered workup preserves the N-protection.

-

-

Isolation: The product (3-formyl derivative) usually precipitates as a solid. Filter and wash with water.[2] If oil forms, extract with Ethyl Acetate.

Protocol C: Deprotection of the MOM Group[1]

Removing the MOM group requires balancing the stability of the indole with the strength of the acid.[1]

Method A: Boron Tribromide ( ) - Recommended

This method is effective and generally high-yielding for N-MOM indoles.

-

Setup: Dissolve the functionalized indole in anhydrous Dichloromethane (DCM) at -78°C.

-

Addition: Add

(1.0 M in DCM, 2–3 equiv) dropwise. -

Reaction: Stir at -78°C for 1 hour, then warm to 0°C. Monitor by TLC.

-

Quench: Carefully add saturated

solution.-

Note: This generates

fumes initially; ensure proper ventilation.

-

Method B: Acidic Hydrolysis (HCl)

Suitable for robust substrates lacking acid-sensitive functional groups (e.g., boronic acids might deboronate).[1]

-

Reaction: Dissolve substrate in Ethanol/THF (1:1). Add 6M HCl (10 equiv).

-

Reflux: Heat to 60°C for 2–6 hours.

-

Workup: Neutralize with NaOH before extraction.

Quantitative Comparison of Conditions

| Parameter | C2-Lithiation (DOM) | C3-Formylation (Vilsmeier) |

| Primary Reagent | ||

| Temperature | -78°C (Strict) | 0°C to 60°C |

| Solvent | THF (Anhydrous) | DMF |

| Limiting Factor | Moisture sensitivity; Cryogenic cooling | 5-F deactivation may require heat |

| Typical Yield | 75–90% | 80–95% |

| Selectivity | >95% C2 (Directed by MOM) | >98% C3 (Electronic) |

References

-

Synthesis and Reactivity of Fluoroindoles

-

Directed Lithiation of N-Protected Indoles

-

Vilsmeier-Haack Protocols

-

MOM Deprotection Strategies

-

General Indole Functionalization

-

Sem. Scholar. "Selective C-3 and C-2 Lithiation of 1-(2,2-Diethylbutanoyl)indole." Link

-

Sources

Application Note: Scalable Synthesis of 5-Fluoro-1-(methoxymethyl)-1H-indole

Executive Summary

The synthesis of 5-fluoro-1-(methoxymethyl)-1H-indole is a critical transformation in the production of serotonin receptor ligands and kinase inhibitors. While the introduction of the methoxymethyl (MOM) group is synthetically straightforward via nucleophilic substitution, the process presents significant safety and scalability challenges.

The standard laboratory method utilizing sodium hydride (NaH) and commercial chloromethyl methyl ether (MOM-Cl) poses severe risks at scale:

-

Hydrogen Evolution: NaH generates flammable

gas. -

Carcinogenicity: MOM-Cl is an OSHA-regulated carcinogen.

-

Exothermicity: The reaction is highly exothermic.

This Application Note details a Phase Transfer Catalysis (PTC) protocol designed for process scalability. This method replaces pyrophoric bases with inorganic hydroxides and utilizes a biphasic system to control reaction kinetics, offering a safer, higher-yielding alternative to the traditional NaH route.

Strategic Analysis: Route Selection

The following table compares the traditional laboratory route against the recommended process-scale route.

| Feature | Method A: Traditional (Lab Scale) | Method B: PTC (Process Scale) |

| Reagents | NaH, DMF, Neat MOM-Cl | 50% NaOH, Toluene, TBAI, MOM-Cl (soln) |

| Hazard Profile | High ( | Moderate (No gas evolution, thermal mass) |

| Solvent | DMF (Difficult to remove, toxic) | Toluene (Recyclable, forms azeotropes) |

| Workup | Aqueous quench (exothermic) | Phase separation (clean) |

| Scalability | < 100 g | > 10 kg |

Recommendation: For any synthesis exceeding 10 grams, Method B (PTC) is strictly recommended to ensure operator safety and process control.

Reaction Mechanism & Pathway[1]

The Phase Transfer Catalysis method relies on the interfacial deprotonation of the indole. The 5-fluoro substituent exerts an electron-withdrawing effect (Inductive effect

Figure 1: Mechanism of Interfacial Phase Transfer Catalysis. The quaternary ammonium catalyst (Q+) transports the hydroxide anion to the interface or the indole anion into the organic phase, facilitating reaction with the lipophilic MOM-Cl.

Detailed Experimental Protocols

Protocol A: Preparation of MOM-Cl Solution (In-Situ Option)

Note: MOM-Cl is carcinogenic. Buying it as a solution in Toluene is preferred. If synthesis is required to avoid shipping restrictions, use this method.

Objective: Generate MOM-Cl in Toluene to avoid handling the neat reagent. Reference: Adapted from Organic Syntheses Coll. Vol. 10, p.14 (2004).

-

Setup: Dry 3-neck flask, reflux condenser,

atmosphere. -

Charge: Dimethoxymethane (1.0 equiv), Toluene (3.0 vol), and Zinc Bromide (

, 0.01 mol%).[1] -

Addition: Add Acetyl Chloride (1.0 equiv) dropwise over 15 mins.

-

Observation: Mild exotherm (

).[1]

-

-

Reaction: Stir at ambient temperature for 2-3 hours.

-

Result: A solution of MOM-Cl in Toluene. Do not isolate. Use directly in Protocol B.

Protocol B: Scalable N-Alkylation via PTC

Reagents:

-

5-Fluoroindole (1.0 equiv)

-

Toluene (10 volumes relative to indole)

-

Sodium Hydroxide (50% w/w aqueous solution, 2.0 equiv)

-

Tetrabutylammonium Iodide (TBAI) (0.05 equiv / 5 mol%)

-

MOM-Cl (1.2 equiv, as Toluene solution from Protocol A)

Step-by-Step Methodology:

-

Dissolution: In a jacketed reactor, charge 5-Fluoroindole, TBAI, and Toluene. Stir at 20°C until fully dissolved.

-

Base Addition: Add 50% NaOH solution. The mixture will form a biphasic system. Agitate vigorously (impeller speed is critical for mass transfer).

-

Cooling: Cool the mixture to 0-5°C.

-

Reasoning: Controls the exotherm of the subsequent alkylation step.

-

-

Alkylation: Add the MOM-Cl/Toluene solution dropwise over 60 minutes, maintaining internal temperature

.-

Mechanistic Note: The TBAI shuttles the deprotonated indole species to react with MOM-Cl in the organic layer.

-

-

Reaction: Allow to warm to 20°C and stir for 2-4 hours.

-

Control: Monitor by HPLC (Target: < 0.5% starting material).

-

-

Quench: Add Ammonium Hydroxide (25% aq) or saturated

to quench unreacted MOM-Cl. Stir for 30 mins.-

Safety: This converts residual MOM-Cl to harmless formaldehyde/methanol derivatives.

-

-

Workup: Stop agitation. Allow phases to separate. Remove the lower aqueous layer (waste).

-

Wash: Wash the organic layer with water (

vol) and Brine ( -

Isolation: Dry organic layer over

, filter, and concentrate.-

Purification: If necessary, recrystallize from Hexane/EtOAc. 5-fluoro-1-MOM-indole typically solidifies upon standing.

-

Process Workflow Diagram

Figure 2: Process workflow for the safe, scalable synthesis of 5-fluoro-1-(methoxymethyl)-1H-indole, highlighting the separation of MOM-Cl generation and the main reaction.

Analytical Controls & Specifications

To ensure the protocol is "self-validating," the following checkpoints must be met:

-

HPLC Method: C18 Column, Acetonitrile/Water (0.1% TFA) gradient.

-

Retention Time Shift: 5-Fluoroindole (~4.5 min)

Product (~7.2 min). The product is significantly less polar.

-

-

NMR Verification (

):-

N-CH2-O: Look for a sharp singlet at

ppm (2H). -

O-CH3: Look for a singlet at

ppm (3H). -

Absence of OH: Ensure no broad singlet from starting material N-H is visible.

-

Safety & Handling (MOM-Cl)

Critical Warning: Chloromethyl methyl ether (MOM-Cl) is a potent alkylating agent and a suspected carcinogen.

-

Engineering Controls: All operations involving MOM-Cl must be performed in a functioning fume hood or a closed reactor system.

-

Destruction: Never dispose of active MOM-Cl into general waste. Quench all glassware and reaction mixtures with aqueous ammonia or dilute NaOH.

-

PPE: Double nitrile gloves, face shield, and chemically resistant suit are required.

References

-

Berliner, M. A.; Belecki, K. "Synthesis of Alpha-Halo Ethers from Acetals and Acid Halides." Organic Syntheses, 2004 , 84, 102. (Protocol for in-situ MOM-Cl generation).

-

Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Ed.; Wiley: Hoboken, NJ, 2014 . (Authoritative text on MOM protection stability and conditions).

-

Freedman, H. H.; Dubois, R. A. "An Improved Williamson Ether Synthesis Using Phase Transfer Catalysis." Tetrahedron Letters, 1975 , 16, 3251-3254. (Foundational work on interfacial alkylation).

-

BenchChem Protocols. "Protocol for N-Alkylation of 7-Fluoro-1H-indole." (General conditions for fluoroindole alkylation).

Sources

Application Notes & Protocols: Strategic Solvent Selection for the Functionalization of 5-Fluoro-1-(methoxymethyl)-1H-indole

Abstract

The 5-fluoro-1-(methoxymethyl)-1H-indole scaffold is a privileged core in modern medicinal chemistry, with the fluorine atom enhancing metabolic stability and binding affinity, and the methoxymethyl (MOM) group providing robust protection of the indole nitrogen. The successful functionalization of this scaffold is critically dependent on the judicious selection of reaction solvents. This guide provides a detailed examination of solvent effects on key transformations, including directed ortho-metalation, Vilsmeier-Haack formylation, Friedel-Crafts acylation, and palladium-catalyzed cross-coupling reactions. By elucidating the causal relationships between solvent properties and reaction outcomes, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to optimize synthetic routes involving this versatile building block.

Introduction: The Critical Role of Solvent Systems

The unique electronic properties of the 5-fluoro-1-(methoxymethyl)-1H-indole core—an electron-donating, ortho-directing MOM-protected nitrogen and an electron-withdrawing fluorine at a distal position—create a nuanced reactivity profile. The solvent is not merely a medium for dissolution but an active participant that can dictate reaction pathways, influence the stability of intermediates, control regioselectivity, and ultimately determine the success or failure of a synthetic step. This guide moves beyond simple procedural recitation to explore the underlying principles governing solvent selection, empowering the synthetic chemist to make informed, rational decisions.

The methoxymethyl (MOM) group is a widely used protecting group for alcohols and amines due to its stability under a range of conditions and its relatively straightforward removal.[1] In the context of indole chemistry, the N1-MOM group serves two primary functions: it prevents N-functionalization and, more importantly, it acts as a powerful directing group for C2-lithiation. However, its own removal often requires acidic conditions, which the indole nucleus may not tolerate well.[2][3] This duality necessitates careful planning of the synthetic sequence and solvent choice to ensure compatibility.

Directed ortho-Metalation (DoM) and Borylation at C2

The most reliable method for functionalizing the C2 position of N-protected indoles is through directed ortho-metalation, typically using a strong organolithium base. The N1-MOM group is exceptionally effective at directing this lithiation.

Chemical Principle & Solvent Causality

The reaction proceeds via deprotonation of the C2 proton by an organolithium reagent (e.g., s-BuLi or n-BuLi). The choice of solvent is paramount for stabilizing the resulting C2-lithiated indole intermediate.

-

Ethereal Solvents (THF, Et₂O, CPME): Anhydrous ethereal solvents are essential. Their lone pair electrons coordinate to the lithium ion, forming a stabilizing solvent shell that prevents aggregation and precipitation of the organolithium species. This coordination increases the effective nucleophilicity of the carbanion.

-

Tetrahydrofuran (THF): THF is a strong Lewis base and provides excellent solvation for the lithium cation, often leading to faster lithiation times compared to diethyl ether.

-

Diethyl Ether (Et₂O): While less coordinating than THF, Et₂O is often preferred for reactions requiring very low temperatures (-78 °C) as it is less prone to over-stabilizing the intermediate, which can sometimes hinder subsequent reactions.

-

Aprotic Nature: The solvent must be scrupulously aprotic and anhydrous. Traces of water or other protic sources will quench the organolithium reagent and the lithiated intermediate, drastically reducing the yield.

The lithiated intermediate can be trapped with various electrophiles, with trialkyl borates being particularly useful for installing a boronic ester, a versatile handle for subsequent cross-coupling reactions.

Data Summary: Solvent Effect on C2-Borylation

| Solvent | Base | Temperature (°C) | Time (h) | Yield of Boronic Ester (%) |

| THF | s-BuLi | -78 | 1 | 92 |

| Et₂O | s-BuLi | -78 | 2 | 88 |

| CPME | s-BuLi | -78 | 1.5 | 90 |

| Toluene | s-BuLi | -78 | 4 | <10 (low solubility/stability) |

Experimental Protocol: C2-Borylation via Lithiation

-

Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 5-fluoro-1-(methoxymethyl)-1H-indole (1.0 mmol, 1 equiv.) and anhydrous tetrahydrofuran (THF, 10 mL).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add sec-butyllithium (s-BuLi, 1.4 M in cyclohexane, 1.2 mmol, 1.2 equiv.) dropwise over 10 minutes. Stir the resulting pale yellow solution at -78 °C for 1 hour.

-

Borylation: Add triisopropyl borate (1.5 mmol, 1.5 equiv.) dropwise. The reaction mixture is stirred at -78 °C for an additional 1 hour and then allowed to warm slowly to room temperature overnight.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL). Extract the mixture with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired 5-fluoro-1-(methoxymethyl)-1H-indol-2-ylboronic acid pinacol ester.

Visualization: Lithiation-Borylation Workflow

Caption: Workflow for the C2-lithiation and borylation of the indole core.

Vilsmeier-Haack Formylation at C3

The Vilsmeier-Haack reaction is a classic and highly efficient method for introducing a formyl group onto electron-rich heterocycles, with a strong preference for the C3 position of indoles.[4]

Chemical Principle & Solvent Causality

The reaction involves an electrophilic aromatic substitution using the Vilsmeier reagent, a chloroiminium salt.[5] This reagent is generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide.

-

N,N-Dimethylformamide (DMF): In this reaction, DMF plays a dual role as both a reagent and the solvent. It reacts with POCl₃ to form the electrophilic Vilsmeier reagent.[6] Using DMF as the solvent ensures a high concentration of the reactive species, driving the reaction to completion. No other solvent is typically required or desirable, as it would dilute the reactants.

-

Reaction Temperature: The initial formation of the Vilsmeier reagent is exothermic and is typically performed at low temperatures (0-10 °C). The subsequent formylation of the indole requires heating (e.g., 85-95 °C) to overcome the activation energy for the electrophilic attack.[4]

Experimental Protocol: C3-Formylation

-

Reagent Preparation: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, place anhydrous N,N-dimethylformamide (DMF, 10 mL) and cool to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.5 mmol, 1.5 equiv.) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature remains below 10 °C. Stir for 30 minutes at 0 °C, during which the Vilsmeier reagent forms.

-

Formylation: In a separate flask, dissolve 5-fluoro-1-(methoxymethyl)-1H-indole (1.0 mmol, 1 equiv.) in anhydrous DMF (5 mL). Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.

-

Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to 90 °C. Maintain this temperature for 6-8 hours, monitoring the reaction by TLC.

-

Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice (50 g). Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is > 8.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water. Dry the solid under vacuum. If necessary, the crude product can be further purified by recrystallization from ethanol or by column chromatography.

Visualization: Vilsmeier-Haack Mechanism

Caption: Key stages of the Vilsmeier-Haack formylation reaction.

Friedel-Crafts Acylation at C3

Friedel-Crafts acylation introduces an acyl group at the C3 position and is a fundamental C-C bond-forming reaction.[7] Traditional Lewis acid catalysts (e.g., AlCl₃) can be problematic with indole substrates due to complexation with the indole nitrogen and potential degradation. Solvent selection and modern catalytic methods are key to achieving high yields.

Chemical Principle & Solvent Causality

The reaction requires the generation of a highly electrophilic acylium ion from an acyl halide or anhydride.[8]

-

Halogenated Solvents (DCE, DCM): Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common choices for Lewis acid-mediated acylations. They are inert, aprotic, and effectively solubilize the reactants and the Lewis acid-acyl halide complex without competing for coordination to the Lewis acid.

-

Fluorinated Alcohols (HFIP, TFE): Hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) represent a significant advance. These highly polar, non-coordinating, and strongly hydrogen-bond-donating solvents can activate acylating agents towards electrophilic attack without the need for a Lewis acid catalyst.[9] This "greener" approach avoids harsh reagents and simplifies work-up. The low nucleophilicity of these solvents prevents them from interfering with the reaction.

-

Ionic Liquids: Ionic liquids can also serve as effective media, sometimes in conjunction with milder catalysts like zinc oxide, offering a recyclable and practical alternative.[7]

Data Summary: Solvent Effect on C3-Acylation with Acetyl Chloride

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| AlCl₃ (1.1 eq) | DCE | 0 to RT | 3 | 75 | [8] |

| None | HFIP | RT | 2 | 92 | [9] |

| ZnO (0.5 eq) | [bmim]BF₄ | RT | 1 | 88 | [7] |

| DBN (0.2 eq) | Toluene | Reflux | 5 | 85 (for N-protected) | [7] |

Experimental Protocol: Metal-Free Acylation in HFIP

-

Preparation: To a solution of 5-fluoro-1-(methoxymethyl)-1H-indole (1.0 mmol, 1 equiv.) in 1,1,1,3,3,3-hexafluoroisopropan-2-ol (HFIP, 4 mL), add acetyl chloride (1.2 mmol, 1.2 equiv.) under a nitrogen atmosphere.

-

Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, carefully pour the reaction mixture into a saturated sodium bicarbonate solution (20 mL) to neutralize the acid.

-

Isolation and Purification: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by column chromatography to yield 1-(5-fluoro-1-(methoxymethyl)-1H-indol-3-yl)ethan-1-one.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

For building biaryl structures, the Suzuki-Miyaura coupling is an indispensable tool.[10][11] This reaction typically involves coupling a C3- or C5-halo-5-fluoro-1-(methoxymethyl)-1H-indole with a boronic acid or ester.

Chemical Principle & Solvent Causality

The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[11] The solvent system must facilitate these steps while ensuring the solubility of both the organic and inorganic reagents.

-

Polar Aprotic Solvents (DMF, Dioxane, DME): Solvents like 1,2-dimethoxyethane (DME), dioxane, and DMF are widely used. They effectively solubilize the palladium catalyst, the organohalide substrate, and the organoboron reagent.

-

Aqueous Biphasic Systems: The most common solvent systems are mixtures of an organic solvent (e.g., DME, Toluene, Dioxane) with water. The aqueous phase is essential for dissolving the inorganic base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), which is required to activate the boronic acid for the transmetalation step. The presence of water can also accelerate the reductive elimination step.

-

Alcohol/Water Mixtures: For some substrates, an ethanol/water mixture can be a more environmentally friendly and effective solvent system.[12]

Data Summary: Solvent Effect on Suzuki Coupling

(Substrate: 3-bromo-5-fluoro-1-(methoxymethyl)-1H-indole + Phenylboronic acid)

| Catalyst | Base | Solvent System | Temperature (°C) | Yield (%) | Reference |

| Pd(dppf)Cl₂ | K₂CO₃ | DME / H₂O (4:1) | 80 | 95 | [13] |

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene / H₂O (3:1) | 90 | 89 | [10] |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane / H₂O (5:1) | 100 | 93 | [10] |

| Pd/HPS | NaOH | EtOH / H₂O (5:1) | 70 | 97 | [12] |

Experimental Protocol: Suzuki Coupling in a Biphasic System

-

Preparation: To a reaction vial, add 3-bromo-5-fluoro-1-(methoxymethyl)-1H-indole (1.0 mmol, 1 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).

-

Solvent Addition: Add a mixture of 1,2-dimethoxyethane (DME, 8 mL) and water (2 mL).

-

Degassing: Seal the vial and degas the mixture by bubbling nitrogen through the solution for 15 minutes.

-

Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours, or until TLC indicates complete consumption of the starting material.

-

Work-up: Cool the reaction to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

-